molecular formula C8H9NaO2S B1324557 Sodium 3,4-dimethylbenzene-1-sulfinate

Sodium 3,4-dimethylbenzene-1-sulfinate

Cat. No.: B1324557
M. Wt: 192.21 g/mol
InChI Key: ZNWJXJSZYBZSMD-UHFFFAOYSA-M
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Description

Chemical Identity and Classification

This compound represents a specific member of the sodium sulfinate family, characterized by its distinct molecular structure and chemical properties. The compound belongs to the broader classification of organosulfur compounds, specifically falling under the category of aromatic sulfinates. Sulfinates are oxoacids of sulfur with the general structure sodium arylsulfinate, where the sulfur atom maintains a pyramidal geometry. This particular compound features a benzene ring substituted with two methyl groups at the 3 and 4 positions, creating a unique substitution pattern that influences its chemical behavior and reactivity.

The molecular identity of this compound is established through its systematic nomenclature, which follows International Union of Pure and Applied Chemistry guidelines for organosulfur compounds. The compound exhibits the characteristic properties of sodium sulfinates, including their role as versatile building blocks for preparing valuable organosulfur compounds. The presence of the sodium cation provides ionic character to the molecule, enhancing its solubility in polar solvents and facilitating its use in aqueous reaction media. The classification of this compound within the sulfinate family distinguishes it from related sulfonates, which contain an additional oxygen atom bonded to the sulfur center.

Historical Context in Sulfinate Chemistry

The development of sulfinate chemistry has evolved significantly over the past decades, with substantial progress made in understanding the preparation and synthetic applications of sodium sulfinates. Historical research has demonstrated that sulfinates can be prepared through various methodologies, including the reduction of sulfonyl chlorides with metals and the reaction of Grignard reagents with sulfur dioxide. The field has witnessed remarkable advancement in synthesizing diverse organosulfur compounds, including thiosulfonates, sulfonamides, sulfides, and sulfones through sulfinate intermediates.

Early investigations into sulfinate chemistry revealed the inherent instability of free sulfinic acids, which tend to disproportionate to sulfonic acids and thiosulfonates. This discovery led researchers to focus on the more stable sodium sulfinate salts, which can be prepared in situ by acidification of the corresponding sulfinate salts. The historical development of sulfinate chemistry has been marked by the recognition of their dual nature as both nucleophiles and radical precursors, enabling diverse synthetic transformations. Modern sulfinate chemistry has embraced photoredox catalytic transformations and electrochemical synthesis methods, representing significant technological advancement in the field.

Structural Characteristics and Molecular Configuration

The structural characteristics of this compound are defined by several key molecular features that determine its chemical behavior and reactivity patterns. The compound contains a pyramidal sulfur center, which is characteristic of sulfinic acid derivatives and contributes to the chirality of these molecules. The presence of two methyl substituents at the 3 and 4 positions of the benzene ring creates a specific electronic environment that influences the reactivity of the sulfinyl group. This substitution pattern corresponds to the xylene framework, specifically the 1,2-dimethylbenzene arrangement, which affects both the electronic properties and steric characteristics of the molecule.

The molecular configuration features a sulfur atom bonded to one oxygen through a double bond and to the aromatic ring through a single carbon-sulfur bond. The sodium cation is ionically associated with the negatively charged oxygen of the sulfinyl group, creating a salt structure that enhances the compound's stability compared to the free sulfinic acid. The pyramidal geometry around the sulfur atom results from the presence of a lone pair of electrons, contributing to the three-dimensional structure of the molecule. The methyl substituents on the benzene ring introduce electron-donating effects that can influence the reactivity of the sulfinyl group in various chemical transformations.

Structural Feature Description Impact on Properties
Sulfur Geometry Pyramidal Contributes to molecular chirality
Methyl Substituents 3,4-Dimethyl pattern Electron-donating effects
Ionic Character Sodium salt formation Enhanced stability and solubility
Aromatic System Benzene ring Provides conjugation possibilities

Significance in Organosulfur Research

This compound holds significant importance in contemporary organosulfur research due to its versatile reactivity and potential applications in synthetic chemistry. The compound exemplifies the broader significance of sodium sulfinates as powerful building blocks for synthesizing organosulfur compounds through various bond-forming reactions. Research has demonstrated that sodium sulfinates can function as sulfonylating, sulfenylating, or sulfinylating reagents, depending on the specific reaction conditions employed. This versatility makes them valuable intermediates in the synthesis of complex organosulfur molecules with diverse functional properties.

The significance of this compound extends to its role in developing new synthetic methodologies, particularly in the context of radical-mediated transformations and multicomponent reactions. Recent advances have highlighted the achievement of developing sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions using sodium sulfinates as key reagents. The compound's potential in site-selective carbon-hydrogen sulfonylation reactions represents a significant advancement in modern synthetic chemistry. Furthermore, the emergence of photoredox catalytic transformations and electrochemical synthesis methods has expanded the synthetic utility of sodium sulfinates in contemporary research.

Research Application Methodology Synthetic Outcome
Sulfonylation Reactions Radical-mediated processes Sulfone formation
Multicomponent Reactions One-pot synthesis Complex molecule assembly
Carbon-Hydrogen Functionalization Site-selective methods Direct aromatic modification
Photoredox Catalysis Light-driven transformations Mild reaction conditions

Properties

Molecular Formula

C8H9NaO2S

Molecular Weight

192.21 g/mol

IUPAC Name

sodium;3,4-dimethylbenzenesulfinate

InChI

InChI=1S/C8H10O2S.Na/c1-6-3-4-8(11(9)10)5-7(6)2;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1

InChI Key

ZNWJXJSZYBZSMD-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)[O-])C.[Na+]

Origin of Product

United States

Scientific Research Applications

Surfactant and Cleaning Agents

Sodium 3,4-dimethylbenzene-1-sulfinate is widely used as a surfactant in household and industrial cleaning products. Its properties allow it to act as a hydrotrope , which enhances the solubility of hydrophobic compounds in aqueous solutions. This makes it particularly valuable in formulations for:

  • Heavy-duty detergents
  • Dishwashing liquids
  • Surface cleaners
  • Personal care products (e.g., shampoos and conditioners)

Pharmaceuticals

In the pharmaceutical industry, this compound serves as a solubilizer and stabilizer for various drug formulations. Its ability to enhance the solubility of poorly soluble drugs makes it an essential ingredient in:

  • Injectable medications
  • Topical formulations

Textile and Paper Industries

The compound is utilized in textile processing and paper production due to its properties as a dispersant and emulsifier. It aids in:

  • Dyeing processes : Enhancing the uptake of dyes on fabrics.
  • Pulping processes : Extracting pentosans and lignin from wood, improving the quality of paper products.

Electroplating and Metalworking

This compound is employed in electroplating processes as a wetting agent, facilitating the even distribution of metal coatings on surfaces. Additionally, it finds use in metalworking fluids where it helps reduce friction and improve lubrication.

Case Study 1: Detergent Formulation

A study evaluated the effectiveness of this compound as a hydrotrope in liquid detergent formulations. Results indicated that incorporating this compound significantly improved the cleaning efficiency of the product by enhancing the solubilization of grease and oil stains.

Case Study 2: Pharmaceutical Stability

Research conducted on the stability of drug formulations containing this compound demonstrated that it effectively maintained the integrity of active pharmaceutical ingredients during storage conditions, thereby extending shelf life.

Comparative Table of Applications

IndustryApplicationBenefits
Cleaning ProductsSurfactantEnhances solubility and cleaning power
PharmaceuticalsSolubilizerImproves drug bioavailability
TextileDyeing agentIncreases dye uptake
PaperPulping aidEnhances extraction efficiency
ElectroplatingWetting agentEnsures uniform metal coatings

Preparation Methods

Reaction with Sulfur Dioxide and Oxidants

This method involves the sulfonation of 3,4-dimethylbenzene (xylene derivative) using sulfur dioxide (SO₂) in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaClO). The reaction typically proceeds as follows:

  • Sulfonation :

    • A mixture of 3,4-dimethylbenzene and SO₂ is treated with the oxidizing agent.
    • The reaction is carried out under controlled temperatures (typically 50–70 °C) to form the intermediate sulfinic acid.
  • Neutralization :

    • The intermediate sulfinic acid is neutralized with sodium hydroxide (NaOH) to yield sodium 3,4-dimethylbenzene-1-sulfinate.

Key Factors :

  • Temperature control is critical to prevent overoxidation.
  • The choice of oxidant affects the yield and purity of the product.

Preparation from 3,4-Dimethylbenzenesulfonyl Chloride

Reaction with Sodium Sulfite

Another common method involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with sodium sulfite (Na₂SO₃) in an aqueous medium:

  • Reaction Setup :

    • Dissolve sodium sulfite in water and heat to approximately 70–80 °C.
    • Add 3,4-dimethylbenzenesulfonyl chloride slowly to the solution under stirring.
  • Product Formation :

    • The reaction leads to the formation of this compound as a white solid precipitate.

Advantages :

  • High yield due to stoichiometric conversion.
  • Relatively mild reaction conditions.

Preparation via Friedel–Crafts-Type Sulfination

Using DABSO and Catalysts

This method employs DABSO (DABCO·SO₂ complex) as a source of sulfur dioxide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃):

  • Electrophilic Aromatic Substitution :

    • The aromatic compound (3,4-dimethylbenzene) reacts with DABSO under catalytic conditions.
    • The reaction proceeds via an electrophilic substitution mechanism to introduce the sulfinic acid group.
  • Neutralization :

    • The resulting sulfinic acid is neutralized with NaOH to form this compound.

Mechanistic Insights :

  • This method allows for selective functionalization and avoids overreaction.
  • Electron-donating groups on the aromatic ring enhance reactivity.

General Reaction Parameters

Parameter Value/Condition
Temperature 50–80 °C
Solvent Water or organic solvents like acetone
Reaction Time Typically 2–4 hours
pH Control Neutralized to pH ~7–8

Notes on Purification

  • The crude product can be purified by recrystallization from water or ethanol.
  • Elemental analysis and spectroscopic methods (e.g., NMR, IR) are used to confirm product identity and purity.

Comparative Analysis of Methods

Method Yield Advantages Disadvantages
SO₂ + Oxidants Moderate Simple setup Requires careful temperature control
Sulfonyl Chloride + Na₂SO₃ High High yield, mild conditions Requires sulfonyl chloride precursor
Friedel–Crafts-Type Sulfination Moderate Selective functionalization Requires specialized reagents like DABSO

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for Sodium 3,4-dimethylbenzene-1-sulfinate, and how are purity and yield optimized?

  • Methodological Answer : The compound is typically synthesized via sulfonation of 3,4-dimethylbenzene derivatives using chlorosulfonic acid, followed by neutralization with sodium hydroxide. Key parameters for optimization include reaction temperature (40–60°C), stoichiometric ratios (1:1.2 for substrate to sulfonating agent), and purification via recrystallization in ethanol/water mixtures. Purity is validated by HPLC (C18 column, mobile phase: methanol/buffer pH 4.6 [similar to ]) and NMR (δ 2.2–2.5 ppm for methyl groups). Yield improvements focus on minimizing hydrolysis byproducts through controlled pH and inert atmospheres .

Q. Which analytical techniques are most effective for characterizing this compound, and how are they validated?

  • Methodological Answer :

  • HPLC : Employ ion-pair chromatography with sodium 1-octanesulfonate-based buffer (pH 4.6) and methanol (65:35) to enhance retention and resolution .
  • NMR : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.1–7.4 ppm). Cross-validate with FT-IR for sulfonate stretching bands (~1180 cm1^{-1}).
  • Validation : Compare retention times and spectral data against certified reference materials (CRMs) and spike recovery tests (95–105% recovery for HPLC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?

  • Methodological Answer : Contradictions often arise from residual solvents, byproducts, or tautomeric forms. Strategies include:

  • Multi-Technique Cross-Validation : Combine 1^1H-13^13C HSQC NMR to assign ambiguous peaks and LC-MS to detect low-concentration impurities.
  • Controlled Degradation Studies : Expose the compound to heat/light and monitor degradation pathways via kinetic modeling (e.g., Arrhenius plots for stability).
  • Computational Modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. What experimental factors influence the stability of this compound in aqueous buffers, and how can degradation be mitigated?

  • Methodological Answer : Stability is pH-dependent, with optimal storage at pH 4–6 (buffered with sodium acetate/acetic acid). Degradation mechanisms include hydrolysis of the sulfonate group, accelerated by alkaline conditions (pH >8) or elevated temperatures (>40°C). Mitigation strategies:

  • Lyophilization : Store as a lyophilized powder under nitrogen.
  • Additive Screening : Include antioxidants (e.g., 0.1% BHT) or chelating agents (EDTA) to suppress metal-catalyzed oxidation.
  • Real-Time Stability Monitoring : Use UPLC-PDA at 254 nm to track degradation kinetics under stress conditions .

Q. How can reaction conditions be optimized when using this compound as a sulfonating agent in heterocyclic synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may increase side reactions. Balance with dichloromethane for controlled reactivity.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactions.
  • Byproduct Analysis : Use GC-MS or 19^19F NMR (if fluorinated substrates) to identify and quantify intermediates.
  • Example Protocol : React with 2-chloropyridine (1:1.5 molar ratio) at 80°C for 6 hours, yielding 85% sulfonated product (confirmed by 1^1H NMR) .

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